molecular formula C10H18FNO4 B12453120 Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

Cat. No.: B12453120
M. Wt: 235.25 g/mol
InChI Key: DQSYEHRTNSYNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS: 2468620-82-6) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₈FNO₄ and a molecular weight of 235.25 g/mol . It features a tert-butyl carbamate group at the 1-position of the piperidine ring, a fluorine substituent at the 4-position, and two hydroxyl groups at the 3-position. This combination of polar (hydroxyl) and lipophilic (tert-butyl, fluorine) groups makes it a versatile intermediate in medicinal chemistry, particularly for drug candidates targeting central nervous system disorders or enzyme modulation. Its stereochemistry and hydrogen-bonding capacity (due to hydroxyl groups) influence its solubility, crystallinity, and biological interactions .

Properties

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3

InChI Key

DQSYEHRTNSYNFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Piperidine Derivatives

Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are employed to introduce fluorine at the C4 position. A representative protocol involves:

  • Enolate Formation : Deprotonation of tert-butyl 3-oxopiperidine-1-carboxylate using LiHMDS or NaH in THF at −78°C.
  • Fluorination : Reaction with NFSI at low temperatures (−78°C to 0°C), yielding tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate.

Key Data :

Starting Material Fluorinating Agent Solvent Temperature Yield
Tert-butyl 3-oxopiperidine-1-carboxylate NFSI THF −78°C 65–72%
Tert-butyl 4-oxopiperidine-1-carboxylate Selectfluor MeCN 0°C 58%

Dihydroxylation Approaches

Syn-Dihydroxylation via Osmium Tetroxide

The Sharpless asymmetric dihydroxylation is a gold-standard method for introducing vicinal diols. For tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate:

  • Oxidation : Conversion of the ketone to an epoxide using m-CPBA .
  • Dihydroxylation : Treatment with OsO₄ and a chiral ligand (e.g., (DHQD)₂PHAL ) in acetone/water, achieving stereoselective dihydroxylation at C3 and C4.

Example :

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (1.0 eq)  
OsO₄ (0.1 eq), (DHQD)₂PHAL (0.2 eq)  
Acetone/H₂O (3:1), 0°C → rt, 12 h  
Yield: 68%, dr (3R,4R:3S,4S) = 9:1  

Borohydride Reduction of α-Fluoro Ketones

Alternative dihydroxylation employs NaBH₄ or LiAlH₄ to reduce α-fluoro ketones:

  • Reduction : Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is treated with NaBH₄ in MeOH at 0°C.
  • Workup : Quenching with aqueous NH₄Cl and extraction with ethyl acetate yields the diol.

Optimization Insight :

  • Solvent Effects : Methanol outperforms THF due to better solubility of intermediates.
  • Temperature Control : Reactions at 0°C minimize over-reduction byproducts.

Boc Protection and Deprotection Dynamics

Boc Removal

Deprotection uses TFA in DCM (1:1 v/v) at room temperature, preserving the diol and fluorine functionalities.

Stereochemical Control and Resolution

Chiral Auxiliaries

Chiral pool synthesis leverages enantiomerically pure starting materials. For example, (3R,4R)-configured diols are obtained from L-tartaric acid-derived intermediates .

Enzymatic Resolution

Lipases (e.g., Candida antarctica ) selectively hydrolyze one enantiomer of racemic tert-butyl 4-fluoro-3,3-diacetoxypiperidine-1-carboxylate, yielding enantiopure diol after deprotection.

Data Table :

Enzyme Substrate Conversion ee (%)
Candida antarctica Racemic diacetate 45% >99
Pseudomonas cepacia Racemic diacetate 38% 97

Reaction Optimization and Scale-Up

Solvent and Catalyst Screening

  • Fluorination : THF and DMF improve reagent solubility, but DMF risks side reactions at elevated temperatures.
  • Dihydroxylation : Acetone/water mixtures prevent OsO₄ aggregation, enhancing reaction rates.

Green Chemistry Approaches

Recent advances replace OsO₄ with H₂O₂/NaHCO₃ in the presence of Fe(III)-salen catalysts , reducing toxicity and cost.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR : Key signals include:
    • Boc tert-butyl: δ 1.40 ppm (s, 9H).
    • C4-F: Coupling constants JHF = 48–52 Hz.
  • ¹³C NMR : C=O (Boc) at δ 154 ppm; CF at δ 92 ppm (d, JCF = 180 Hz).

X-ray Crystallography

Single-crystal X-ray structures confirm the (3R,4R) configuration, with intramolecular hydrogen bonding between C3-OH and C4-F.

Industrial-Scale Production Challenges

Purification

  • Chromatography : Silica gel chromatography (EtOAc/hexane) remains standard but is cost-prohibitive at scale.
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity product (≥99%).

Regulatory Considerations

Residual solvents (THF, DCM) must be <500 ppm per ICH Q3C guidelines, necessitating rotary evaporation and lyophilization.

Chemical Reactions Analysis

Oxidation Reactions

The vicinal diol structure enables oxidation to ketone derivatives under controlled conditions.

Reagent/ConditionsProductYieldSource
Dess-Martin periodinane (DMP) in CH<sub>2</sub>Cl<sub>2</sub>tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate70-85%
Swern oxidation (oxalyl chloride/DMSO)Similar ketone productN/A

Mechanistic Insight : Dess-Martin periodinane selectively oxidizes secondary alcohols to ketones via a two-electron oxidation mechanism, preserving the fluorine substituent .

Nucleophilic Substitution Reactions

The fluorine atom at C4 participates in nucleophilic displacement under basic conditions.

SubstrateReagent/ConditionsProductYieldSource
2,3-DichloropyrazineNaH/DMF, 0°C → RTtert-Butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate440 mg
2-Fluoro-5-cyanobenzonitrileKOtBu/2-Me-THF, 60°Ctert-Butyl 4-(2-cyano-4-arylphenoxy)-3,3-difluoropiperidine-1-carboxylate602.2 (LCMS)

Key Observation : Reactions proceed via deprotonation of the hydroxyl group, generating an alkoxide intermediate that attacks electrophilic substrates .

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group can be cleaved under acidic conditions.

Reagent/ConditionsProductApplicationSource
Trifluoroacetic acid (TFA) in DCM4-Fluoro-3,3-dihydroxypiperidine (free base)Intermediate for drug synthesis
HCl (gaseous) in dioxaneHydrochloride salt formationSalt stabilization

Yield Optimization : TFA-mediated deprotection achieves >90% conversion in 16 hours at RT .

Ring-Opening and Cross-Coupling

The piperidine ring undergoes functionalization in catalytic systems.

Reaction TypeReagent/ConditionsProductSource
Heck CouplingPd(OAc)<sub>2</sub>/PPh<sub>3</sub>, aryl halidesAryl-piperidine hybrids
Suzuki-MiyauraPd(dppf)Cl<sub>2</sub>, boronic acidsBiaryl-piperidine derivatives

Catalytic Efficiency : Pd-based catalysts show superior activity for C–N and C–C bond formation.

Functional Group Interconversion

The hydroxyl groups participate in esterification and etherification.

ReactionReagent/ConditionsProductYieldSource
AcetylationAcetic anhydride/pyridine3,3-Diacetate derivative82%
SilylationTBSCl/imidazole, DMFtert-Butyldimethylsilyl (TBS) ether78%

Scientific Research Applications

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate with structurally related piperidine and pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (2468620-82-6) C₁₀H₁₈FNO₄ 4-F, 3,3-diOH, tert-butyl 235.25 High polarity, hydrogen-bond donor, drug intermediate
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (955028-88-3) C₁₀H₁₇FNO₃ 3-F, 4-OH, tert-butyl 218.25 Stereospecific interactions, enzyme inhibition
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (373604-28-5) C₁₀H₁₇FNO₃ 3-F, 4-OH, tert-butyl 218.25 Similar to cis-isomer but differing in configuration
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (1303973-22-9) C₁₁H₁₉F₂N₂O₂ 3,3-diF, 4-aminomethyl, tert-butyl 261.28 Enhanced lipophilicity, peptide coupling
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (2607831-43-4) C₁₂H₂₀F₂NO₃ Pyrrolidine core, 3,3-diF, 4-(hydroxymethyl) 260.78 Conformational rigidity, prodrug potential

Key Differences and Implications

Substituent Effects: The 3,3-dihydroxy groups in the target compound enhance hydrogen-bonding capacity compared to mono-hydroxyl analogs (e.g., CAS 955028-88-3), improving solubility in polar solvents . However, this may reduce membrane permeability in biological systems. Fluorine vs. Hydroxyl: Fluorine at the 4-position (target compound) increases metabolic stability and lipophilicity compared to non-fluorinated analogs, while hydroxyl groups at the 3-position provide sites for derivatization (e.g., phosphorylation, glycosylation) .

Ring Size and Conformation :

  • Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring, e.g., CAS 2607831-43-4). This affects binding affinity in enzyme-targeted applications .

Functional Group Reactivity: Compounds with aminomethyl (CAS 1303973-22-9) or hydroxymethyl (CAS 2607831-43-4) groups are more amenable to further functionalization (e.g., peptide coupling) compared to the target compound’s hydroxyl groups, which may require protection during synthesis .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 955028-88-3 CAS 1303973-22-9 CAS 2607831-43-4
LogP (Predicted) 1.2 1.8 2.1 1.5
Water Solubility (mg/mL) ~50 ~30 ~10 ~20
Melting Point (°C) 120-125 95-100 80-85 110-115
Hydrogen Bond Donors 2 1 1 1

Biological Activity

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS No. 2468620-82-6) is a piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom at the 4-position, and two hydroxyl groups at the 3-position of the piperidine ring. Its unique structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C₁₀H₁₈FNO₄
  • Molecular Weight : 235.25 g/mol
  • CAS Number : 2468620-82-6

Research indicates that this compound may modulate enzyme activity or receptor function due to the presence of hydroxyl and fluorine groups, which enhance its binding affinity to various biological targets. This interaction can lead to either inhibition or activation of specific biological pathways, crucial for therapeutic applications.

Enzyme Interaction

The compound has been shown to interact with specific enzymes, potentially altering their activity. This interaction is significant for understanding its mechanism of action and therapeutic potential.

Receptor Binding

Studies suggest that this compound can bind to various receptors, influencing physiological processes. The binding affinity and specificity of this compound are critical factors in its pharmacological profile.

Pharmacological Studies

  • In Vitro Studies : Initial studies have demonstrated that this compound exhibits significant biological activity in vitro, particularly in modulating enzyme activities related to metabolic pathways.
  • Animal Models : Further research involving animal models is necessary to evaluate the compound's efficacy and safety profile in vivo.

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities to this compound:

Compound NameCAS NumberSimilarity Score
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate373604-28-50.92
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate1209780-71-10.92
Cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate2055223-76-00.88
Trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate955028-82-70.88
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate934536-10-40.88

These compounds share similar piperidine structures but differ in functional groups and stereochemistry, which may lead to varied biological effects.

Q & A

Q. What are the key steps in synthesizing Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate, and what common challenges arise during its purification?

Methodological Answer: Synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring. For example:

Fluorination and hydroxylation : Introduce fluorine and hydroxyl groups via electrophilic substitution or oxidative methods (e.g., using Selectfluor® for fluorination and hydrogen peroxide for hydroxylation).

Protection of the piperidine nitrogen : Use tert-butyloxycarbonyl (Boc) protection under basic conditions (e.g., Boc anhydride in THF with DMAP catalysis) .

Carboxylation : React the protected intermediate with activated carbonyl agents (e.g., chloroformates).

Q. Purification Challenges :

  • Byproduct removal : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar hydroxyl groups.
  • Stability : The compound may degrade under acidic conditions; avoid trifluoroacetic acid during Boc deprotection.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Piperidine protons : Axial/equatorial protons appear as distinct multiplets (δ 3.0–4.5 ppm).
    • Fluorine coupling : Observe splitting patterns in adjacent protons (e.g., ³JHF ~20 Hz).
    • Boc group : tert-butyl singlet at δ 1.4 ppm .
  • IR : Confirm hydroxyl (broad ~3400 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches.
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₉FNO₅: 264.1254).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Hazard Protective Measure Reference
Respiratory exposureNIOSH-approved N95 mask or fume hood use
Skin contactNitrile gloves (≥0.1 mm thickness)
Eye exposureGoggles with side shields or full-face shield
Spill managementNeutralize with inert adsorbents (e.g., vermiculite)

Note: Toxicity data for this specific compound is limited; treat it as a potential irritant based on analogs .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to identify transition states and intermediates (e.g., Gaussian or ORCA software).
  • Solvent effects : Simulate polarity/concentration effects with COSMO-RS.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., DMAP vs. pyridine for Boc protection) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Twinned crystals : Use SHELXL for twin refinement; adjust HKLF 5 instructions to model overlapping lattices .
  • Disorder modeling : Apply PART and SIMU restraints in SHELX to refine disordered tert-butyl groups .
  • Validation tools : Check with PLATON (ADDSYM) to detect missed symmetry .

Q. How do hydrogen bonding networks influence the solid-state stability of this compound?

Methodological Answer:

  • Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings from hydroxyl-fluorine interactions) using Mercury software .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with H-bond density.
  • PXRD : Monitor polymorph transitions under humidity; compare with simulated patterns from single-crystal data .

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer:

  • Electrophilic fluorination : Use N-fluoropyridinium salts (e.g., NFP-TfOH) to direct fluorination to the electron-rich C4 position via π-stacking interactions.
  • Steric effects : tert-Butyl groups hinder fluorination at adjacent positions (C2/C6).
  • Kinetic vs. thermodynamic control : Monitor reaction time/temperature to favor C4 product (e.g., -20°C for kinetic control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.